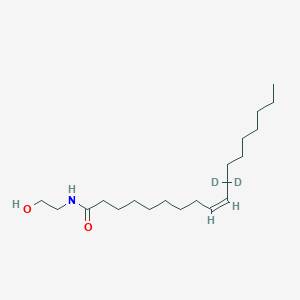
Oleoyl Ethanolamide-d2
Overview
Description
Oleoyl Ethanolamide-d2 is a deuterated form of Oleoyl Ethanolamide, which is a naturally occurring ethanolamide lipid. It is an analogue of the endocannabinoid arachidonoyl ethanolamide, found in brain tissue and chocolate. This compound is used primarily as an internal standard for the quantification of Oleoyl Ethanolamide by gas chromatography or liquid chromatography-mass spectrometry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oleoyl Ethanolamide-d2 can be synthesized through chemical amidation. One effective process involves using native oil as an acyl donor in the presence of sodium methoxide. The reaction is conducted in a mixed solvent, where high oleic sunflower oil and ethanolamine react in the presence of sodium methoxide. The reaction is typically carried out with agitation for about 3 hours, resulting in the formation of fatty acid ethanolamide .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using a packed-bed reactor loaded with commercial lipase Lipozyme 435. This method improves the space-time yield of the reaction and the catalyst productivity. The use of a nontoxic, bioderived, and renewable solvent like limonene in the reaction medium enhances the process. The reaction can be run continuously for over 157 hours, demonstrating the stability and efficiency of the biocatalyst .
Chemical Reactions Analysis
Types of Reactions
Oleoyl Ethanolamide-d2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols. Substitution reactions can result in various substituted ethanolamides .
Scientific Research Applications
Oleoyl Ethanolamide-d2 has a wide range of scientific research applications, including:
Mechanism of Action
Oleoyl Ethanolamide-d2 exerts its effects by acting as an agonist for peroxisome proliferator-activated receptor alpha. This receptor is involved in the regulation of lipid metabolism and energy homeostasis. By activating this receptor, this compound stimulates lipolysis, fatty acid uptake, and beta-oxidation. It also promotes food intake control by activating the hedonic dopamine pathways and increasing homeostatic oxytocin and brain histamine .
Comparison with Similar Compounds
Similar Compounds
Arachidonoyl Ethanolamide: An endocannabinoid found in brain tissue and chocolate.
Palmitoyl Ethanolamide: Known for its anti-inflammatory and neuroprotective effects.
Stearoyl Ethanolamide: Exhibits anti-inflammatory activity and anorexic effects.
Uniqueness
Oleoyl Ethanolamide-d2 is unique due to its deuterated form, which makes it particularly useful as an internal standard in analytical chemistry. Its ability to act as a potent agonist for peroxisome proliferator-activated receptor alpha also distinguishes it from other similar compounds .
Properties
IUPAC Name |
(Z)-11,11-dideuterio-N-(2-hydroxyethyl)octadec-9-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h9-10,22H,2-8,11-19H2,1H3,(H,21,23)/b10-9-/i8D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWVQLFMWHZBEF-MSKGDGSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCC)/C=C\CCCCCCCC(=O)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Benzyl-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B8049864.png)
![5-Benzyl-2-thia-5,8-diazaspiro[3.5]nonan-7-one 2,2-dioxide](/img/structure/B8049867.png)
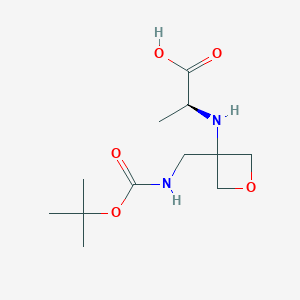
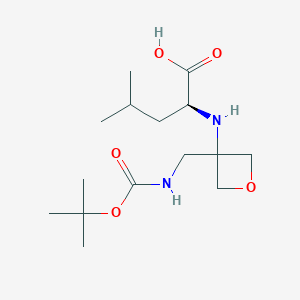
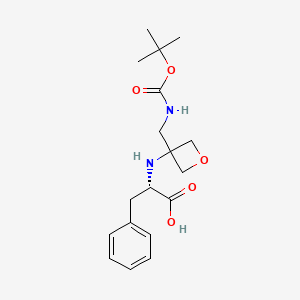


![2-[[3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]oxetan-3-yl]amino]acetic acid](/img/structure/B8049926.png)
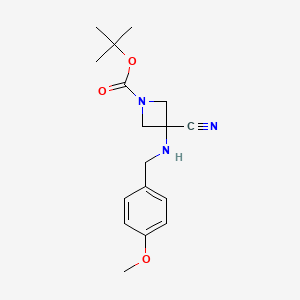
![disodium;(5Z)-6-oxo-5-[(4-sulfonatophenyl)hydrazinylidene]naphthalene-2-sulfonate](/img/structure/B8049950.png)
![4-(3-(3',6'-Dihydroxy-3-oxo-3h-spiro[isobenzofuran-1,9'-xanthen]-5-yl)thioureido)butanoic acid](/img/structure/B8049957.png)
![[(3S,4R,8R,9Z,12S)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] (Z)-2-methylbut-2-enoate](/img/structure/B8049958.png)
![(1R)-7-hydroxy-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,15,17,19-heptaen-14-one](/img/structure/B8049960.png)
![4-[2-[(5-fluoro-6-methoxypyridin-3-yl)amino]-5-[(1S)-1-(4-methylsulfonylpiperazin-1-yl)ethyl]pyridin-3-yl]-6-methyl-1,3,5-triazin-2-amine](/img/structure/B8049966.png)
